2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan
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Overview
Description
2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining pyrazole, triazole, and pyrimidine rings, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with formamide and formic acid to yield the pyrazolo[5,4-d]pyrimidine core. Subsequent reactions with appropriate reagents introduce the furan ring, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the triazole and furan rings.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains a similar triazole-pyrimidine framework but differs in the arrangement of the rings.
3,4-Dichlorophenyl derivatives: Compounds with similar chlorinated phenyl rings but different heterocyclic attachments.
Uniqueness
The uniqueness of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H8Cl2N6O |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H8Cl2N6O/c17-11-4-3-9(6-12(11)18)24-15-10(7-20-24)16-21-14(13-2-1-5-25-13)22-23(16)8-19-15/h1-8H |
InChI Key |
FVNAYVJZNFULGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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